molecular formula C19H20N4O5S B2991706 4-(azepan-1-ylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 905679-56-3

4-(azepan-1-ylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2991706
CAS No.: 905679-56-3
M. Wt: 416.45
InChI Key: PJOZXSZHJNCPHH-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid or its derivative.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a furan-containing reagent.

    Formation of the sulfonylbenzamide: This involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.

    Attachment of the azepane ring: The azepane ring can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other derivatives.

    Reduction: The oxadiazole ring can be reduced under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may yield amines or other reduced products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a candidate for drug development, particularly in the areas of antimicrobial or anticancer research.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific biological target. Potential mechanisms could include:

    Inhibition of enzymes: By binding to the active site of an enzyme and preventing its normal function.

    Interaction with receptors: By binding to a receptor and modulating its activity.

    Disruption of cellular processes: By interfering with key cellular pathways or structures.

Comparison with Similar Compounds

Similar Compounds

    4-(azepan-1-ylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure with a thiophene ring instead of a furan ring.

    4-(piperidin-1-ylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure with a piperidine ring instead of an azepane ring.

Uniqueness

The uniqueness of 4-(azepan-1-ylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c24-17(20-19-22-21-18(28-19)16-6-5-13-27-16)14-7-9-15(10-8-14)29(25,26)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOZXSZHJNCPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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